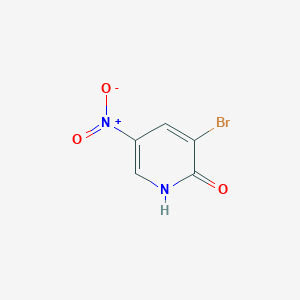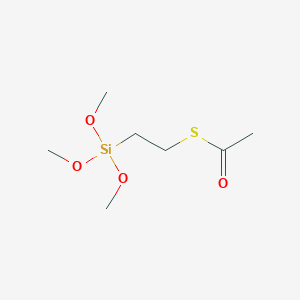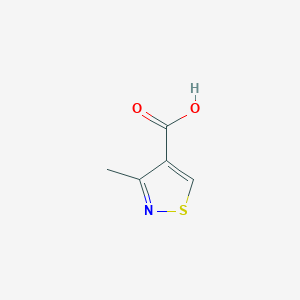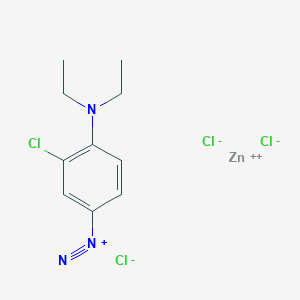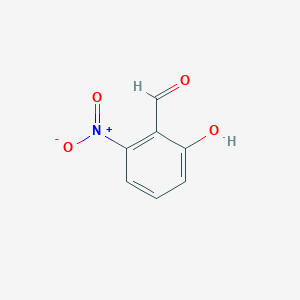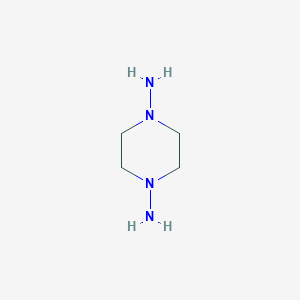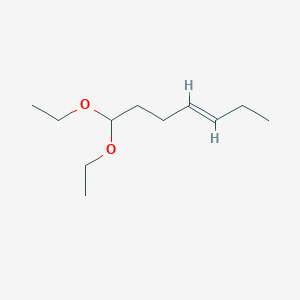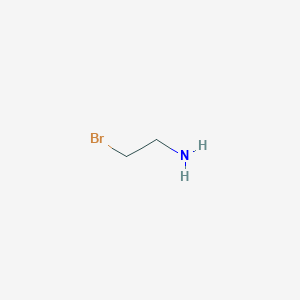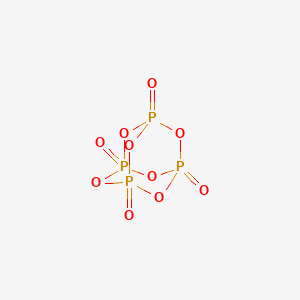
Tetraphosphorus decaoxide
概要
説明
Tetraphosphorus decaoxide is a chemical compound with the molecular formula P4O10 . It is a white crystalline solid and is the anhydride of phosphoric acid . The molecular weight of P4O10 is 283.8890 .
Synthesis Analysis
Tetraphosphorus decaoxide is formed during combustion reactions of elemental phosphorus or substances where phosphorus is present . It can be synthesized by heating white phosphorus in the presence of an excess amount of oxygen .
Molecular Structure Analysis
The structure of P4O10 is closely related to the corresponding anhydride of phosphorous acid, P4O6 . The structure of the P4O10 cage is reminiscent of adamantane with Td symmetry point group .
Chemical Reactions Analysis
Tetraphosphorus decaoxide reacts with water to form phosphoric acid , a major industrial acid. The reaction can be represented as follows: P4O10(s) + 6H2O(l) → 4H3PO4(aq) .
Physical And Chemical Properties Analysis
P4O10 appears as a white crystalline solid . It has a melting point of 422°C and a boiling point of 605°C . The density of P4O10 is 2300 kg/m³ . It is a powerful desiccant and dehydrating agent .
科学的研究の応用
Vibrational Analysis and Spectroscopy
Tetraphosphorus decaoxide (P4O10) has been studied for its vibrational properties using various quantum chemistry codes. The analysis includes infrared and Raman spectroscopy, contributing to a better understanding of its vibrational motions and electron distribution in molecular orbitals (Jensen et al., 2003).
Solid-State NMR Spectroscopy
The solid-state MAS-NMR spectra of tetraphosphorus decaoxide were analyzed, revealing unexpected splittings indicating higher local symmetry. This provides valuable information about its geometry and structural properties (Jeschke et al., 1998).
Polymer Modification
Tetraphosphorus decaoxide has been used in modifying various carbohydrate polymers, impacting sulfur and phosphorus content and ratios in the materials. This has applications in the field of material science and chemistry (Yalpani, 1992).
Synthesis and Catalysis
The compound has been used in the synthesis of multifunctional dithioesters and as a catalyst in various chemical reactions. These applications are significant in the field of synthetic chemistry and materials science (Duréault et al., 2004).
Zeolite Synthesis
Tetraphosphorus decaoxide plays a role in the synthesis of high-silica zeolites, contributing to the study of nanoparticle connectivity and hydrolysis processes. This has implications in material science, especially in the area of zeolite research (Eilertsen et al., 2012).
Medical Applications
Research indicates that tetraphosphorus decaoxide may have applications in medical fields, such as wound healing and antiviral activities. Its properties have been studied for enhancing oxygen supply in wounds and showing antiviral effects against various viruses (Weiler-mithoff et al., 1989); (Dargan & Subak-Sharpe, 1992).
Chemical Kinetics and Catalysis
The oxidation of tetraphosphorus by oxygen in alcohols, in the presence of iodine and sodium nitrite, has been studied. This research contributes to understanding the kinetics and mechanism of catalytic reactions involving tetraphosphorus decaoxide (Dorfman et al., 1996).
作用機序
Safety and Hazards
将来の方向性
Future research on P4O10 could focus on its reactivity and potential applications in various fields. For instance, understanding the nature of chemical bonding, stability, and reactivity of phosphorus oxides is important for their polymerization processes, technological applications as a basis in zeotypes, glasses, or semiconductors, and the formation of ozonide from phosphorus oxides .
特性
CAS番号 |
16752-60-6 |
|---|---|
製品名 |
Tetraphosphorus decaoxide |
分子式 |
P2O5 O10P4 |
分子量 |
283.89 g/mol |
IUPAC名 |
2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |
InChI |
InChI=1S/O10P4/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12 |
InChIキー |
DLYUQMMRRRQYAE-UHFFFAOYSA-N |
SMILES |
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |
正規SMILES |
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |
密度 |
Relative density (water = 1): 2.4 |
melting_point |
340 °C |
その他のCAS番号 |
1314-56-3 |
物理的記述 |
HYGROSCOPIC WHITE CRYSTALS OR POWDER. |
溶解性 |
Solubility in water: reaction |
同義語 |
P2O5 phosphoric anhydride phosphorus pentoxide |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


